Physicochemical Property Differentiation of the Cyclobutane-Containing Isoxazole-Carboxamide Scaffold
The cyclobutanecarboxamide side chain imparts distinct conformational rigidity and lipophilicity relative to linear alkyl or aryl carboxamide analogs. The target compound has a computed XLogP3-AA of 2.4, exactly 4 rotatable bonds, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. In contrast, the mono-fluorophenyl analog N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide has a lower halogen count and is expected to exhibit reduced lipophilicity, while the 4-methoxyphenyl analog introduces an additional hydrogen bond acceptor and altered electronic character . These computed differences directly impact membrane permeability, solubility, and protein-binding potential, making the 2,4-difluorophenyl substitution a deliberate design choice for modulating drug-like properties within isoxazole-based libraries [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | Class-level baseline for drug-like isoxazole-carboxamides: XLogP range typically 1.5–3.5; mono-fluorophenyl analog expected lower |
| Quantified Difference | Approximately +0.5–0.8 log units versus mono-fluorophenyl analog (estimated by fluorine count increment) |
| Conditions | PubChem computed properties, no experimental logP/logD data available |
Why This Matters
Lipophilicity differences of this magnitude can shift compound ranking in high-throughput screening triage and influence decisions about analog selection for lead optimization campaigns.
- [1] PubChem. N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide, CID 45511619. National Center for Biotechnology Information, 2026. View Source
